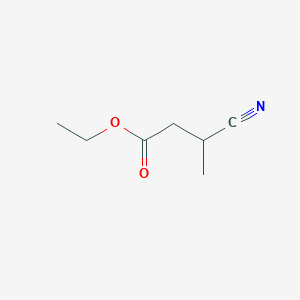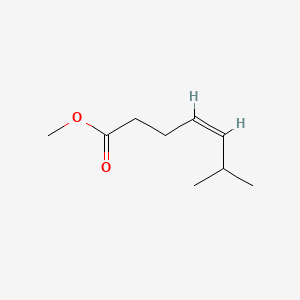silane CAS No. 155824-66-1](/img/structure/B14149387.png)
[2-(Benzenesulfonyl)ethenyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)ethenylsilane: is an organosilicon compound that features a benzenesulfonyl group attached to an ethenyl group, which is further bonded to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)ethenylsilane typically involves the reaction of benzenesulfonyl chloride with an appropriate vinylsilane precursor under controlled conditions. One common method involves the use of a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2-(Benzenesulfonyl)ethenylsilane may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Benzenesulfonyl)ethenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the vinyl group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 2-(Benzenesulfonyl)ethenylsilane is used as a building block for the construction of more complex molecules. It can serve as a precursor for the synthesis of various functionalized silanes and siloxanes.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of novel biological activities.
Industry: In the materials science industry, 2-(Benzenesulfonyl)ethenylsilane is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile component in material design.
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)ethenylsilane involves its interaction with specific molecular targets. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the vinyl group can undergo addition reactions. The trimethylsilyl group provides stability and can be selectively removed under certain conditions, allowing for further functionalization.
Comparación Con Compuestos Similares
Ethynyltrimethylsilane: Similar in structure but lacks the benzenesulfonyl group.
Trimethylsilylacetylene: Another related compound with different reactivity due to the presence of an acetylene group.
Uniqueness: 2-(Benzenesulfonyl)ethenylsilane is unique due to the combination of the benzenesulfonyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications that cannot be achieved with other similar compounds.
Propiedades
Número CAS |
155824-66-1 |
|---|---|
Fórmula molecular |
C11H16O2SSi |
Peso molecular |
240.40 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)ethenyl-trimethylsilane |
InChI |
InChI=1S/C11H16O2SSi/c1-15(2,3)10-9-14(12,13)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clave InChI |
OAFHXIYOGFKWQE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=CS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]-4-propan-2-ylbenzamide](/img/structure/B14149309.png)
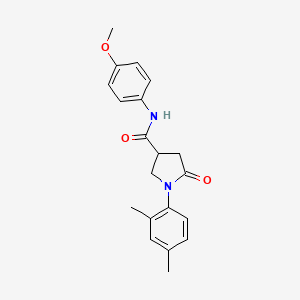
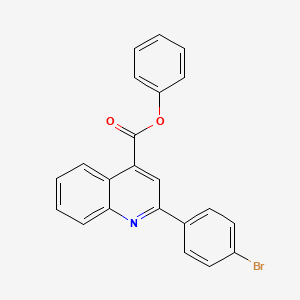
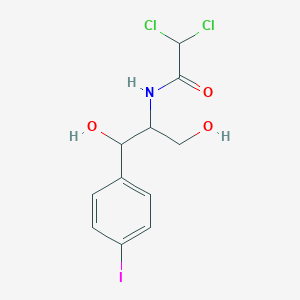
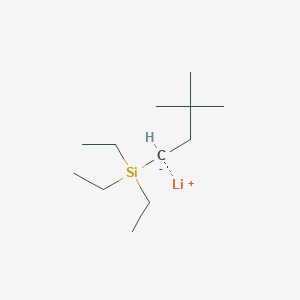
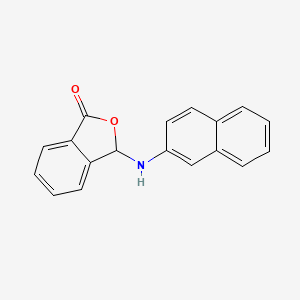
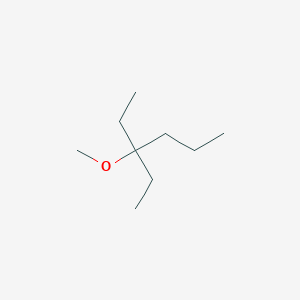

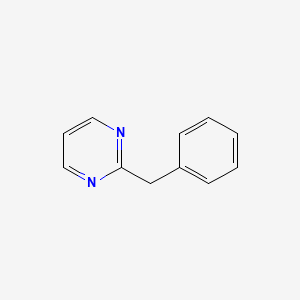
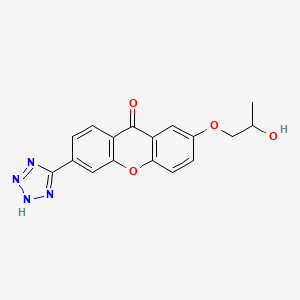
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14149364.png)
